

Identifying and mitigating off-target effects of Enpp-1-IN-15

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Compound of Interest

Compound Name: Enpp-1-IN-15

Cat. No.: B15572953

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Technical Support Center: Enpp-1-IN-15

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of **Enpp-1-IN-15**.

Frequently Asked Questions (FAQs)

Q1: What is **Enpp-1-IN-15** and what is its primary mechanism of action?

Enpp-1-IN-15 is a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitor with a K_i value of 0.00586 nM.^[1] Its primary mechanism of action is the inhibition of ENPP1, an enzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING innate immunity pathway.^{[2][3]} By inhibiting ENPP1, **Enpp-1-IN-15** is designed to increase the concentration of cGAMP in the tumor microenvironment, thereby enhancing STING-mediated anti-tumor immune responses.^{[4][5]}

Q2: What are the potential off-target effects of **Enpp-1-IN-15**?

While specific public data on the off-target profile of **Enpp-1-IN-15** is limited, potential off-target effects can be inferred based on its mechanism and the nature of its target. The most likely off-targets include:

- Other ENPP family members: Due to structural similarities, other ectonucleotide pyrophosphatase/phosphodiesterase enzymes such as ENPP2 (autotaxin) and ENPP3 are potential off-targets.[6]
- Purinergic receptors: As ENPP1 is involved in purinergic signaling by hydrolyzing ATP, there is a possibility of interaction with P2 purinergic receptors, particularly for nucleotide-based inhibitors.[7]
- Kinases: Although **Enpp-1-IN-15** is not designed as a kinase inhibitor, the ATP-binding pocket of kinases is a common site for off-target interactions for many small molecules.[8]

Q3: What are the observable signs of potential off-target effects in my experiments?

Unexplained or unexpected experimental outcomes may indicate off-target effects. These can include:

- Cell toxicity or reduced viability at concentrations where the on-target effect is not yet saturated.
- Phenotypes that are inconsistent with the known function of ENPP1.
- Discrepancies in results when using different cell lines that may have varying expression levels of potential off-target proteins.
- Activation or inhibition of signaling pathways that are not directly downstream of STING.

Q4: How can I experimentally determine if the observed effects are due to off-target interactions?

Several experimental approaches can be used to distinguish on-target from off-target effects:

- Use a structurally distinct ENPP1 inhibitor: If a different ENPP1 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
 - Genetic knockdown or knockout of ENPP1: Using techniques like CRISPR/Cas9 or siRNA to eliminate ENPP1 expression should abolish the effect of **Enpp-1-IN-15** if it is on-target.[9]
- [10]

- Rescue experiments: In an ENPP1 knockout background, re-introducing a version of ENPP1 that is resistant to **Enpp-1-IN-15** should "rescue" the phenotype if the effect is on-target.
- Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of **Enpp-1-IN-15** to ENPP1 inside the cell.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Troubleshooting Guide

Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
High cell toxicity at low concentrations	Inhibition of an essential off-target protein.	Perform a dose-response curve to determine the therapeutic window. Use a lower, effective concentration of Enpp-1-IN-15. Validate the on-target effect at this concentration.
Inconsistent results across different cell lines	Variable expression of off-target proteins in different cell lines.	Profile the expression of potential off-target proteins (e.g., other ENPP family members) in the cell lines being used. Use cell lines with confirmed low expression of suspected off-targets.
Phenotype does not match ENPP1 knockout	The observed phenotype is due to an off-target effect.	Perform a rescue experiment by re-expressing ENPP1 in a knockout cell line. If the phenotype persists, it is likely an off-target effect.
Unexpected signaling pathway activation	Off-target inhibition of a protein in another pathway (e.g., a kinase).	Perform a broad kinase panel screening to identify potential kinase off-targets. Use a more selective inhibitor if a specific off-target is identified.

Experimental Protocols

Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of **Enpp-1-IN-15**.

Methodology: A radiometric activity assay is considered the gold standard.[\[8\]](#)

- Compound Preparation: Prepare a stock solution of **Enpp-1-IN-15** in DMSO. Create a series of dilutions to be tested against the kinase panel.
- Kinase Panel: Select a diverse panel of kinases representing the human kinome.[\[16\]](#)[\[17\]](#)
- Assay Plate Preparation: In a multi-well plate, combine the recombinant kinase, its specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ^{33}P - γ -ATP).[\[8\]](#)
- Inhibitor Addition: Add **Enpp-1-IN-15** at various concentrations to the assay wells. Include a vehicle control (DMSO).
- Reaction Incubation: Incubate the reaction mixture to allow for substrate phosphorylation.
- Detection: Stop the reaction and quantify the amount of phosphorylated substrate, which is proportional to kinase activity.
- Data Analysis: Calculate the percent inhibition for each kinase at each concentration of **Enpp-1-IN-15** and determine the IC50 values for any inhibited kinases.

Hypothetical Kinase Selectivity Data for **Enpp-1-IN-15**

Kinase	Percent Inhibition at 1 μM	IC50 (μM)
ENPP1 (Target)	100%	0.0005
Kinase A	85%	0.25
Kinase B	52%	1.5
Kinase C	15%	>10
Kinase D	5%	>10

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of **Enpp-1-IN-15** with its target protein ENPP1 in a cellular environment.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- Cell Treatment: Treat cultured cells with either **Enpp-1-IN-15** or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.
- Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period.
- Cell Lysis: Lyse the cells to release the soluble proteins.
- Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
- Western Blot Analysis: Detect the amount of soluble ENPP1 in each sample using an ENPP1-specific antibody. The principle is that ligand-bound proteins are more thermally stable and will remain in the soluble fraction at higher temperatures.[\[11\]](#)
- Data Analysis: Plot the amount of soluble ENPP1 as a function of temperature for both the treated and control samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of **Enpp-1-IN-15** indicates target engagement.

Hypothetical CETSA Data for **Enpp-1-IN-15**

Temperature (°C)	Soluble ENPP1 (% of control at 37°C) - Vehicle	Soluble ENPP1 (% of control at 37°C) - Enpp-1-IN-15
37	100	100
45	95	98
50	80	92
55	50	85
60	20	65
65	5	40

CRISPR/Cas9-Mediated Knockout and Rescue

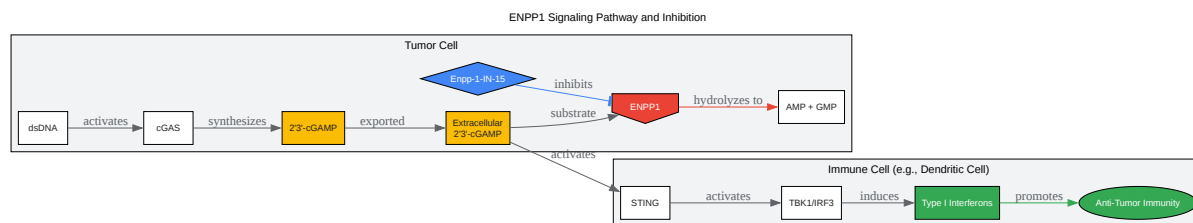
Objective: To validate that the cellular phenotype observed with **Enpp-1-IN-15** treatment is dependent on its on-target activity against ENPP1.[\[9\]](#)[\[10\]](#)

Methodology:

- ENPP1 Knockout:
 - Design and clone a guide RNA (gRNA) targeting a critical exon of the ENPP1 gene into a Cas9 expression vector.
 - Transfect the gRNA/Cas9 construct into the cells of interest.
 - Select and expand single-cell clones.
 - Verify the knockout of ENPP1 by DNA sequencing and Western blot.
- Phenotypic Analysis:
 - Treat both the wild-type and ENPP1 knockout cells with **Enpp-1-IN-15**.
 - If the phenotype is lost in the knockout cells, it suggests an on-target effect.

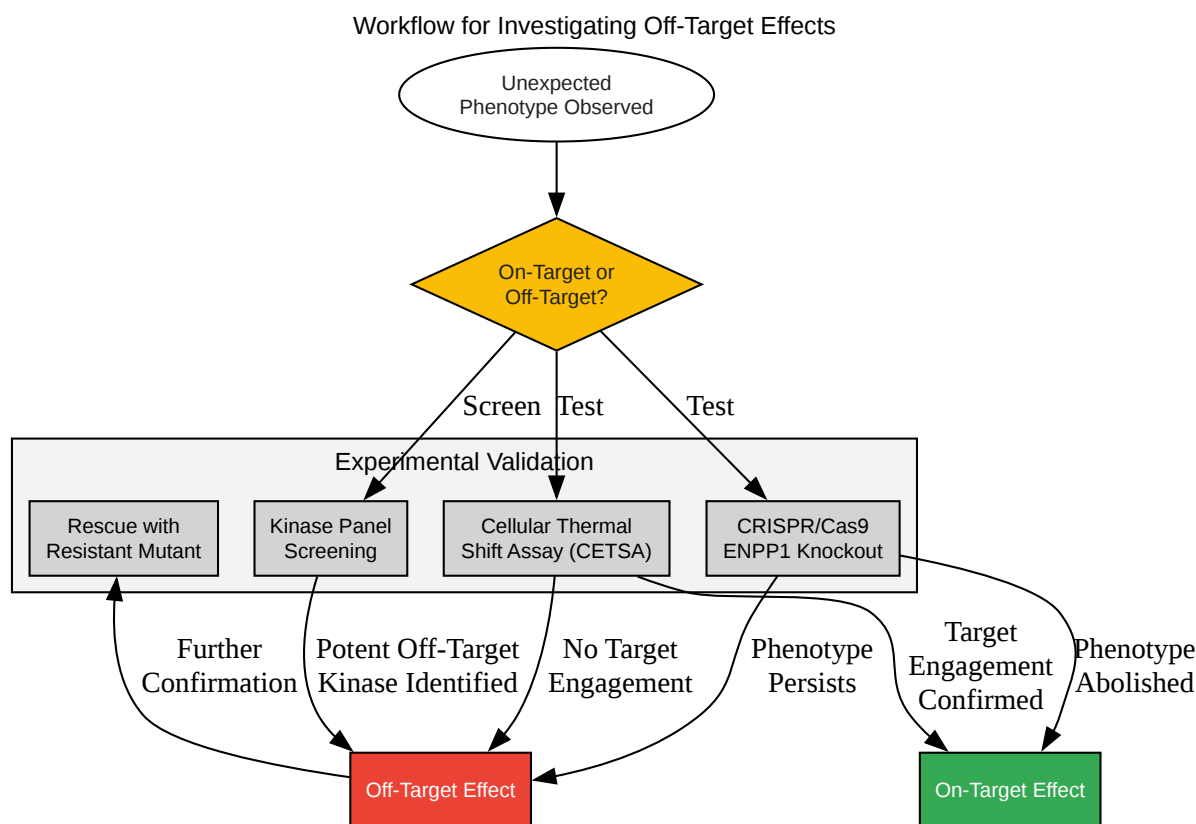
- Rescue Experiment:
 - Create a mutated, inhibitor-resistant version of the ENPP1 cDNA.
 - Transfect this resistant ENPP1 construct into the ENPP1 knockout cells.
 - Treat the "rescue" cell line with **Enpp-1-IN-15**.
 - If the original phenotype is restored, it confirms that the effect is mediated through ENPP1.

Visualizations



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Caption: ENPP1 inhibition by **Enpp-1-IN-15** enhances STING-mediated immunity.



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Caption: A logical workflow for distinguishing on-target vs. off-target effects.

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